molecular formula C18H27N3O3 B2436488 N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2309751-29-7

N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2436488
CAS No.: 2309751-29-7
M. Wt: 333.432
InChI Key: BJSQOBNQSBOIEL-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide ( 2309751-29-7) is a chemical compound with the molecular formula C18H27N3O3 and a molecular weight of 333.43 g/mol . This synthetically versatile azetidine-piperidine hybrid features a carboxamide linker connecting a 4-methoxybenzyl group to a 3-(4-methoxypiperidin-1-yl)azetidine core, presenting multiple sites for further chemical modification and structure-activity relationship (SAR) studies . The presence of both azetidine and piperidine rings, which are privileged structures in medicinal chemistry, makes this compound a valuable scaffold for pharmaceutical research and drug discovery. Compounds containing 4-methoxyphenyl groups and similar heterocyclic architectures have demonstrated significant biological activities in published research, serving as potent potassium channel activators like ML277 for cardiovascular research , pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) for the treatment of anemia such as MK-8617 , and selective negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlu3) like ML337 for central nervous system (CNS) drug discovery . The specific arrangement of its molecular components suggests potential for investigating novel mechanisms of action, particularly in the realm of enzyme inhibition and receptor modulation. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structural element for developing novel chemical probes. It is available for various in vitro research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-16-5-3-14(4-6-16)11-19-18(22)21-12-15(13-21)20-9-7-17(24-2)8-10-20/h3-6,15,17H,7-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSQOBNQSBOIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.

    Attachment of the methoxybenzyl group: This can be done using alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a multi-ring structure that includes an azetidine core, a piperidine moiety, and methoxy-substituted phenyl groups. Its molecular formula is C_{19}H_{26}N_{2}O_{3}, with a molecular weight of approximately 342.49 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Potential

Recent studies have indicated that compounds similar to N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide exhibit anticancer properties. For instance, research has shown that related azetidine derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents . The ability of these compounds to interact with cellular pathways involved in tumor growth makes them promising candidates for further investigation.

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Studies on related piperidine and azetidine derivatives have highlighted their roles as inhibitors of neurotransmitter transporters, particularly the choline transporter. This inhibition can enhance acetylcholine levels, which may benefit conditions like Alzheimer's disease and other cognitive disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into optimizing the pharmacological efficacy of this compound. Modifications to the piperidine ring and the introduction of various substituents have been shown to significantly influence the compound's potency and selectivity against specific biological targets .

In Vivo and In Vitro Studies

In vitro studies are crucial for understanding the mechanism of action of this compound. Preliminary results indicate that it may act through noncompetitive inhibition of certain receptors, which could be beneficial in developing treatments for conditions characterized by excessive neurotransmitter activity . Further in vivo studies are necessary to confirm these findings and assess the therapeutic window of the compound.

Case Study 1: Anticancer Activity

In a study evaluating novel azetidine derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study emphasized the need for further exploration of these compounds in clinical settings .

Case Study 2: Neurological Impact

Research focusing on the modulation of neurotransmitter levels revealed that derivatives of this compound could effectively inhibit choline transporters, leading to increased acetylcholine availability in synaptic clefts. This mechanism was linked to improved cognitive functions in animal models .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the piperidine and azetidine rings suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide: can be compared with other azetidine derivatives such as:

Uniqueness

The unique combination of the methoxybenzyl, piperidine, and azetidine moieties in “this compound” may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a methoxyphenyl group and a piperidine moiety, which are known to influence biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O3C_{18}H_{27}N_{3}O_{3} with a molecular weight of 333.4 g/mol. The compound's structure can be represented as follows:

Smiles COc1ccc CNC O N2CC N3CCC OC CC3 C2 cc1\text{Smiles COc1ccc CNC O N2CC N3CCC OC CC3 C2 cc1}

Analgesic and Anti-inflammatory Properties

The compound has been explored for its analgesic properties, particularly in the context of chronic pain management. According to patent literature, it has been proposed for use in treating pain conditions, including cancer-related pain . The mechanism may involve modulation of pain pathways through opioid or non-opioid receptors, although specific receptor interactions require further investigation.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with neurotransmitter systems and may influence the following:

  • Dopamine Receptors : Modulation of dopaminergic pathways could contribute to analgesic effects.
  • Serotonin Receptors : Potential interaction with serotonin receptors may also play a role in mood regulation and pain perception.

Case Study: Pain Management

In a clinical setting, derivatives of azetidine have shown promise in managing chronic pain. A study involving patients with neuropathic pain demonstrated improved outcomes when treated with compounds similar to this compound. Patients reported significant reductions in pain scores over a 12-week period .

Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialActive against Bacillus anthracis, S. aureus
AnalgesicPotential use in chronic pain management
Anti-inflammatorySuggested modulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step processes, including:

  • Azetidine ring formation : Cyclization under controlled temperature (e.g., 0–5°C) to prevent side reactions.
  • Carboxamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF to ensure efficient amide bond formation .
  • Methoxy group introduction : Selective alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to avoid over-alkylation .
    Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity (e.g., switching from THF to dichloromethane) to improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy (-OCH₃) proton signals (δ 3.7–3.8 ppm) and azetidine/piperidine ring conformations .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~430) and rule out impurities .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (1650–1700 cm⁻¹) and amine N-H bends (3300–3500 cm⁻¹) to confirm carboxamide functionality .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at dopamine D3 receptors (Ki < 100 nM threshold) using radioligand displacement (e.g., [³H]spiperone) to prioritize CNS applications .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values and selectivity indices .
  • Enzyme Inhibition Studies : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates to identify mechanistic pathways .

Advanced Research Questions

Q. How does the methoxy substitution pattern influence receptor binding affinity and selectivity?

  • Methodological Answer :

  • Systematic SAR Studies : Synthesize analogs with methoxy groups at alternative positions (e.g., 3-methoxy vs. 4-methoxy) and compare binding data using radioligand assays .
  • Molecular Dynamics Simulations : Model interactions between the methoxy group and hydrophobic receptor pockets (e.g., D3 receptor transmembrane domain) to explain selectivity over D2 receptors .
  • Crystallography : Co-crystallize the compound with target proteins (if feasible) to visualize hydrogen bonding and π-π stacking interactions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays), buffer conditions (pH 7.4, 37°C), and ligand concentrations .
  • Meta-Analysis : Pool data from independent labs to identify trends (e.g., logP > 3 correlates with reduced blood-brain barrier penetration) .
  • Counter-Screening : Test against off-target receptors (e.g., serotonin 5-HT2A) to rule out cross-reactivity artifacts .

Q. What computational methods are used to model its interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in dopamine D3 receptors, focusing on the azetidine-carboxamide core’s orientation .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs with modified methoxy groups to prioritize synthesis .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What strategies mitigate degradation during storage and handling?

  • Methodological Answer :

  • Stability Studies : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the carboxamide group .
  • Analytical Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free amine from hydrolysis) .
  • Formulation Optimization : Use cyclodextrin-based complexes to enhance aqueous solubility and reduce aggregation .

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